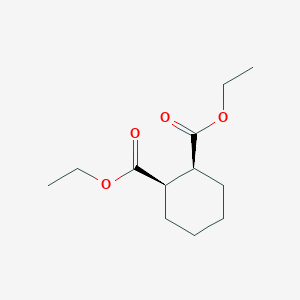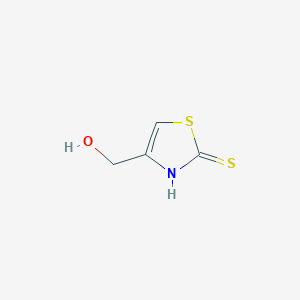
(2-メルカプトチアゾール-4-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Mercaptothiazol-4-yl)methanol is a chemical compound that features a thiazole ring with a mercapto group at the 2-position and a hydroxymethyl group at the 4-position Thiazole rings are known for their aromaticity and the presence of both sulfur and nitrogen atoms, which contribute to their unique chemical properties
科学的研究の応用
(2-Mercaptothiazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用機序
Target of Action
(2-Mercaptothiazol-4-yl)methanol, also known as MTM, is a chemical compound that belongs to the thiazole family. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
. The specific interactions of MTM with its targets, leading to these effects, remain to be elucidated.
Pharmacokinetics
The compound’s molecular formula is C4H5NOS , which might influence its bioavailability and pharmacokinetic profile.
Result of Action
, suggesting that MTM may have similar effects
Action Environment
. These properties could potentially influence the compound’s action in different environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Mercaptothiazol-4-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the mercapto and hydroxymethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a well-stirred hot solution of 2-[(4-methylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives with sodium acetate in glacial acetic acid can be used to form the thiazole ring . Subsequent reactions introduce the mercapto and hydroxymethyl groups.
Industrial Production Methods
Industrial production of (2-Mercaptothiazol-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be critical to maximize efficiency.
化学反応の分析
Types of Reactions
(2-Mercaptothiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiazole ring or the hydroxymethyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
- (2-Phenylthiazol-4-yl)methanol
- (2-(4-Chlorophenyl)thiazol-4-yl)methanol
- (2-Mercapto-4-thiazolyl)thiophene-2-carboxamide
Uniqueness
(2-Mercaptothiazol-4-yl)methanol is unique due to the presence of both a mercapto group and a hydroxymethyl group on the thiazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other thiazole derivatives.
特性
IUPAC Name |
4-(hydroxymethyl)-3H-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS2/c6-1-3-2-8-4(7)5-3/h2,6H,1H2,(H,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMJKAAAUMZIFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)S1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18653-47-9 |
Source


|
| Record name | (2-sulfanyl-1,3-thiazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
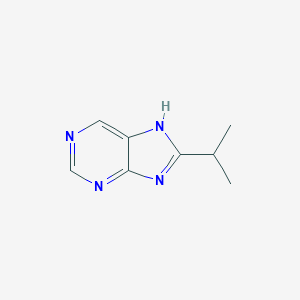

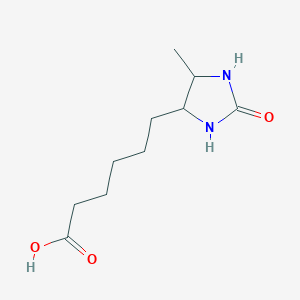




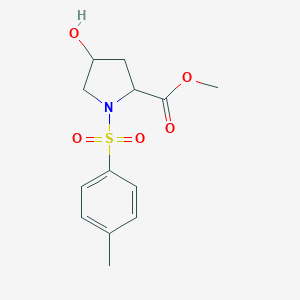
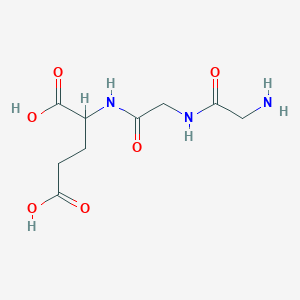
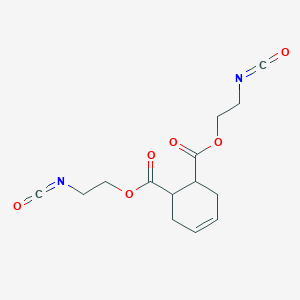
![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)

